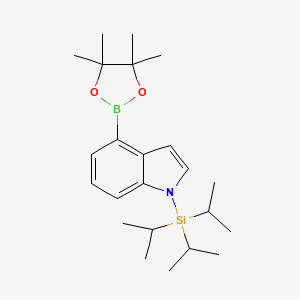
4-Methoxy-3-sulfamoylbenzoic acid
Übersicht
Beschreibung
4-Methoxy-3-sulfamoylbenzoic acid, also known by its CAS Number 20532-06-3, is a chemical compound with the molecular formula C8H9NO5S . It has a molecular weight of 231.23 g/mol . This compound is typically stored at room temperature and is available in a solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9NO5S/c1-14-6-3-2-5 (8 (10)11)4-7 (6)15 (9,12)13/h2-4H,1H3, (H,10,11) (H2,9,12,13) . The compound’s canonical SMILES representation is COC1=C (C=C (C=C1)C (=O)O)S (=O) (=O)N . . It has a melting point of 286-288°C . The compound has a topological polar surface area of 115 Ų .
Wissenschaftliche Forschungsanwendungen
Toxicity Assessment
- Toxicity of Benzoic Acid Derivatives : A study conducted by Gorokhova et al. (2020) evaluated the toxic properties of several benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids. The research found that these compounds, upon subchronic oral intake, led to various disorders, mainly of a common toxic nature with a predominant effect on the hepatorenal system. This study suggests the significance of understanding the toxic effects of such compounds in the body (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Chemical Properties and Reactions
- Nucleophilic Substitution Reactions : HasegawaYoshinori (1983) investigated the reactions of 4-methoxy-3,5-dinitrobenzoic acids with hydroxide ion, observing the formation of anionic σ-complexes and intermediate complexes. This research provides insights into the chemical behavior of 4-methoxybenzoic acid derivatives under certain conditions (HasegawaYoshinori, 1983).
Material Science and Polymer Chemistry
- Poly(arylene Ether Sulfone)s as Proton Exchange Membranes : Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and 1,1-bis(4-hydroxyphenyl)-1,4-((4-fluorophenyl)thio)phenyl-2,2,2-trifluoroethane. This involved converting a methoxy group to a reactive hydroxyl group in the polymerization process, highlighting the utility of methoxybenzoic acid derivatives in advanced material science (Kim, Robertson, & Guiver, 2008).
Spectroscopy and Analytical Applications
- Raman Spectra of Vanillic Acid : Clavijo, Menendez, and Aroca (2008) studied the vibrational and surface-enhanced Raman spectra of vanillic acid, a molecule structurally related to 4-methoxybenzoic acid. This research demonstrates the potential of such compounds in spectroscopic applications, including the detection at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).
Enzymatic Interactions and Biotechnology
- Enzymatic Interaction Studies : Bernhardt, Erdin, Staudinger, and Ullrich (1973) explored the interaction of various substrates, including 4-methoxybenzoate, with an enzyme system from Pseudomonas putida. The study focused on how the enzyme system acts on different substrates, including para-substituted benzoic acid derivatives. The insights gained from this research contribute to our understanding of enzymatic processes involving methoxybenzoic acids and their potential applications in biotechnology (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Safety and Hazards
The safety information for 4-Methoxy-3-sulfamoylbenzoic acid indicates that it may form combustible dust concentrations in air . The compound is labeled with the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Sulfamoylbenzoic acid derivatives have been studied for their inhibitory effects on enzymes such as cytosolic phospholipase a2α .
Mode of Action
It’s known that sulfamoylbenzoic acid derivatives can bind to their target enzymes and inhibit their action .
Biochemical Pathways
It’s known that inhibitors of cytosolic phospholipase a2α can impact the arachidonic acid cascade, a biochemical pathway leading to the formation of prostaglandins and leukotrienes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Result of Action
It’s known that the inhibition of cytosolic phospholipase a2α can lead to a reduction in the production of prostaglandins and leukotrienes .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature for optimal stability .
Eigenschaften
IUPAC Name |
4-methoxy-3-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJWLSXMXMIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368813 | |
| Record name | 4-methoxy-3-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20532-06-3 | |
| Record name | 4-methoxy-3-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-sulfamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)







![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)
![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)


